2-Trichloromethyl-benzooxazole
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Overview
Description
2-Trichloromethyl-benzooxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a trichloromethyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethyl-benzooxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Trichloromethyl-benzooxazole undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles under metal-free or iron-catalyzed conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Catalysts: Iron catalysts or metal-free conditions are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Trichloromethyl-benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-Trichloromethyl-benzooxazole exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes such as VEGFR-2, which plays a crucial role in tumor angiogenesis . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the trichloromethyl group.
2-Methylbenzoxazole: A similar compound with a methyl group instead of a trichloromethyl group.
2-Chloromethylbenzoxazole: Another derivative with a chloromethyl group.
Uniqueness: 2-Trichloromethyl-benzooxazole is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H4Cl3NO |
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Molecular Weight |
236.5 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
InChI Key |
BGPQOKSYBZUWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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